N-cyclopropyl-1-[2-(2-fluorophenoxy)ethyl]pyrrolidine-2-carboxamide
Description
N-cyclopropyl-1-[2-(2-fluorophenoxy)ethyl]pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a cyclopropyl group, a fluorophenoxyethyl moiety, and a pyrrolidine ring
Properties
IUPAC Name |
N-cyclopropyl-1-[2-(2-fluorophenoxy)ethyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c17-13-4-1-2-6-15(13)21-11-10-19-9-3-5-14(19)16(20)18-12-7-8-12/h1-2,4,6,12,14H,3,5,7-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPZIIKLDBNHBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCOC2=CC=CC=C2F)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-[2-(2-fluorophenoxy)ethyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dihydropyrrole.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene precursors.
Attachment of the Fluorophenoxyethyl Moiety: The fluorophenoxyethyl group can be attached through a nucleophilic substitution reaction, where a fluorophenol derivative reacts with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-[2-(2-fluorophenoxy)ethyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-[2-(2-fluorophenoxy)ethyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-1-[2-(2-chlorophenoxy)ethyl]pyrrolidine-2-carboxamide: Similar structure with a chlorine atom instead of fluorine.
N-cyclopropyl-1-[2-(2-bromophenoxy)ethyl]pyrrolidine-2-carboxamide: Similar structure with a bromine atom instead of fluorine.
N-cyclopropyl-1-[2-(2-methylphenoxy)ethyl]pyrrolidine-2-carboxamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-cyclopropyl-1-[2-(2-fluorophenoxy)ethyl]pyrrolidine-2-carboxamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.
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